3-(1-Methyl-1H-indol-2-yl)-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one
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Overview
Description
3-(1-Methyl-1H-indol-2-yl)-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-(1-Methyl-1H-indol-2-yl)-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one typically involves multi-step organic reactions. One common synthetic route involves the condensation of 1-methylindole with a suitable benzopyranone derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-(1-Methyl-1H-indol-2-yl)-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Scientific Research Applications
3-(1-Methyl-1H-indol-2-yl)-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-indol-2-yl)-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
3-(1-Methyl-1H-indol-2-yl)-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
1-Methylindole: A simpler indole derivative with distinct chemical properties.
5-Nitroindole: Another nitro-substituted indole with unique reactivity.
This compound’s uniqueness lies in its specific structure, which combines the indole and benzopyranone moieties, leading to distinct chemical and biological properties .
Biological Activity
The compound 3-(1-Methyl-1H-indol-2-yl)-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one, often referred to as a derivative of benzopyran and indole, has garnered attention in recent pharmacological research due to its diverse biological activities. This article reviews the current understanding of its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an indole moiety linked to a nitro-substituted benzopyran framework, which is significant for its biological interactions.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, it has been tested against various cancer cell lines including:
Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 0.08 ± 0.01 | Induces apoptosis via caspase activation |
MDA-MB-231 (Breast) | 0.19 ± 0.04 | Cell cycle arrest at G2/M phase |
HeLa (Cervical) | 0.23 ± 0.05 | Inhibition of tubulin polymerization |
These results suggest that the compound may interfere with microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in cancer cells .
Antimicrobial Activity
The compound has also demonstrated significant antimicrobial properties. It has shown activity against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values are as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 3.90 |
MRSA | <1.00 |
Mycobacterium tuberculosis | 4.50 |
These findings indicate a strong potential for therapeutic applications in treating resistant bacterial infections .
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this compound has been noted for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that may be beneficial in treating inflammatory diseases .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Indole Derivatives : A study demonstrated that derivatives similar to the compound exhibited significant cytotoxicity against various cancer lines with mechanisms involving apoptosis and cell cycle arrest .
- Benzopyran Analogues : Another investigation highlighted that benzopyran derivatives possess anti-inflammatory and antiulcerogenic activities, reinforcing the therapeutic potential of compounds with similar scaffolds .
Properties
CAS No. |
917614-73-4 |
---|---|
Molecular Formula |
C18H14N2O4 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
3-(1-methylindol-2-yl)-5-nitro-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C18H14N2O4/c1-19-14-7-3-2-5-11(14)9-16(19)17-10-13-12(18(21)24-17)6-4-8-15(13)20(22)23/h2-9,17H,10H2,1H3 |
InChI Key |
JOJXUIYNNNZFQY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3CC4=C(C=CC=C4[N+](=O)[O-])C(=O)O3 |
Origin of Product |
United States |
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